1-(Aminomethyl)-8-iodonaphthalene
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Overview
Description
1-(Aminomethyl)-8-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the eighth position. This compound is of interest due to its unique structure, which combines the reactivity of the aminomethyl group with the heavy atom effect of iodine, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-8-iodonaphthalene typically involves the iodination of naphthalene followed by the introduction of the aminomethyl group. One common method includes the following steps:
Iodination of Naphthalene: Naphthalene is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the eighth position.
Aminomethylation: The iodinated naphthalene is then reacted with formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group at the first position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-8-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary or tertiary amines.
Coupling Products: Biaryl or alkyl-naphthalene derivatives.
Scientific Research Applications
1-(Aminomethyl)-8-iodonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-8-iodonaphthalene exerts its effects depends on its application:
In Chemical Reactions: The aminomethyl group acts as a nucleophile or base, while the iodine atom can participate in electrophilic substitution or coupling reactions.
In Biological Systems: The compound can interact with enzymes or receptors, with the iodine atom potentially enhancing binding affinity or specificity.
Comparison with Similar Compounds
1-(Aminomethyl)naphthalene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
8-Iodonaphthalene: Lacks the aminomethyl group, limiting its use in nucleophilic reactions.
1-(Aminomethyl)-8-bromonaphthalene: Similar structure but with bromine instead of iodine, which can affect reactivity and biological interactions.
Properties
Molecular Formula |
C11H10IN |
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Molecular Weight |
283.11 g/mol |
IUPAC Name |
(8-iodonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7,13H2 |
InChI Key |
XCBQSASHBVWKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)C(=CC=C2)I |
Origin of Product |
United States |
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